4,5-Dimethoxy-2-nitrobenzyl cyclic amp

Übersicht

Beschreibung

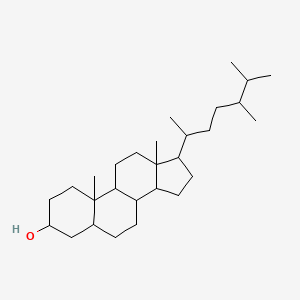

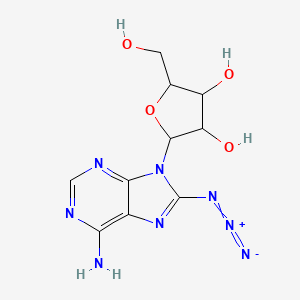

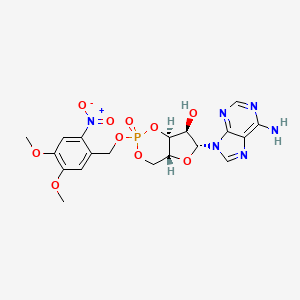

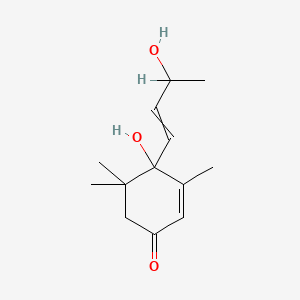

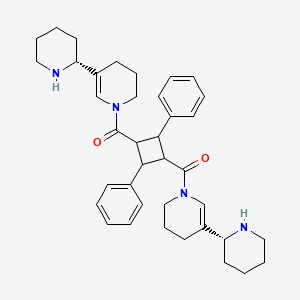

4,5-Dimethoxy-2-nitrobenzyl cyclic AMP, also known as DNMB-cAMP, is a chemical compound with the molecular formula C19H21N6O10P . It is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB) and is used in the field of caging technology to develop pro-drugs .

Synthesis Analysis

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl cyclic AMP involves the use of 6-nitroveratraldehyde as a starting reagent . It is used as a reagent in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms a caged vanilloid .Molecular Structure Analysis

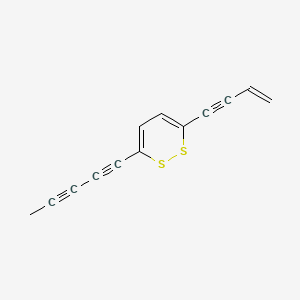

The molecular structure of 4,5-Dimethoxy-2-nitrobenzyl cyclic AMP can be represented by the SMILES stringCOC1=CC(CBr)=C(C=C1OC)N+=O . This represents the arrangement of atoms and their connectivity in the molecule.

Wissenschaftliche Forschungsanwendungen

Intracellular Messenger Mechanisms

4,5-Dimethoxy-2-nitrobenzyl cAMP analogs are used to study intracellular messenger mechanisms, particularly in the context of cyclic nucleotides like cAMP and cyclic GMP. These molecules allow for controlled intracellular 'concentration jumps' of cAMP, providing insights into cellular functions and responses to neurotransmitters and neurohormones (Nerbonne et al., 1984).

DNA Synthesis in Cells

Photoreactive cAMP analogs like 4,5-Dimethoxy-2-nitrobenzyl cAMP have been used to induce DNA synthesis in mouse mammary epithelial cells. This application demonstrates the analog's utility in creating transient elevations of intracellular cAMP, which can mimic the effects of other agents on cellular proliferation (Yuh & Sheffield, 1995).

Photolysis and Electron Dynamics Studies

The photolysis rates and efficiencies of light-induced release of cyclic nucleotides from 4,5-Dimethoxy-2-nitrobenzyl cAMP analogs have been studied. Such research provides insights into the thermal properties and electronic dynamics of these compounds (Hashimoto et al., 2019).

Selective Immunocapture and Protein Release

The 4,5-Dimethoxy-2-nitrobenzyl group is used in selective immunocapture and light-controlled release of proteins. This approach enables the capture of proteins with DMNB caging groups for various downstream applications (Rakauskaitė et al., 2021).

Applications in Photodynamic Therapy

Aliphatic poly(carbonate)s with 4,5-Dimethoxy-2-nitrobenzyl photocleavable groups have been explored for their potential in biomedical and pharmaceutical applications, including as drug carriers in photodynamic therapy (Sun et al., 2018).

Studying Signaling Pathways

Caged compounds of hydrolysis-resistant analogs of cAMP and cGMP, including 4,5-dimethoxy-2-nitrobenzyl 8-Br-cAMP, have been synthesized for studying signaling pathways inside cells, especially for research involving cyclic nucleotide-gated (CNG) ion channels (Hagen et al., 1996).

Safety and Hazards

4,5-Dimethoxy-2-nitrobenzyl cyclic AMP can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, immediate medical attention is required .

Eigenschaften

IUPAC Name |

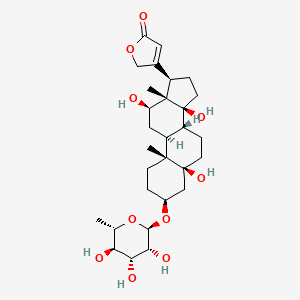

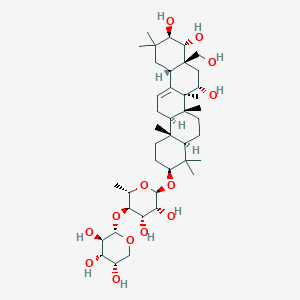

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N6O10P/c1-30-11-3-9(10(25(27)28)4-12(11)31-2)5-32-36(29)33-6-13-16(35-36)15(26)19(34-13)24-8-23-14-17(20)21-7-22-18(14)24/h3-4,7-8,13,15-16,19,26H,5-6H2,1-2H3,(H2,20,21,22)/t13-,15-,16-,19-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFFGJVBHVWTLX-QJGNXNGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N6O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919252 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92313-25-2 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzyl cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092313252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)